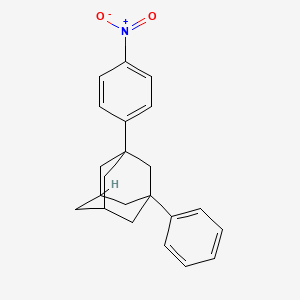

1-(4-nitrophenyl)-3-phenyladamantane

Description

The exact mass of the compound 1-(4-nitrophenyl)-3-phenyladamantane is 333.172878976 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-nitrophenyl)-3-phenyladamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-nitrophenyl)-3-phenyladamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-phenyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c24-23(25)20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNUODORWAMYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and logP values of nitrophenyl adamantanes

An In-depth Technical Guide to the Molecular Weight and LogP Values of Nitrophenyl Adamantanes

Abstract

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has become a privileged motif in medicinal chemistry, valued for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] When combined with electronically active pharmacophores like the nitrophenyl group, it creates a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive exploration of two fundamental physicochemical properties of nitrophenyl adamantanes: molecular weight and the n-octanol/water partition coefficient (LogP). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, computational methods, and experimental protocols for determining these crucial parameters that govern a drug candidate's behavior, from synthesis to its ultimate biological effect.

The Adamantane Scaffold: A "Lipophilic Bullet" in Drug Design

First isolated from petroleum in 1933, adamantane (tricyclo[3.3.1.1³⁷]decane) is a perfectly symmetrical, strain-free, and exceptionally stable hydrocarbon.[3] Its unique three-dimensional structure confers several advantageous properties that medicinal chemists exploit:

-

Lipophilicity: The bulky, all-carbon cage of adamantane is highly lipophilic.[4] Incorporating this moiety into a drug candidate can significantly increase its ability to cross lipid membranes, such as the blood-brain barrier, and interact with hydrophobic pockets in target proteins.[1][2] The inclusion of an adamantyl group is estimated to raise the calculated LogP (cLogP) of a compound by approximately 3.1 log units.[5]

-

Metabolic Stability: The adamantane core is resistant to metabolic degradation due to its lack of easily oxidizable C-H bonds, which can protect adjacent functional groups and increase a drug's plasma half-life.[1][5]

-

Rigid Scaffolding: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor. This allows for the precise positioning of pharmacophoric groups to optimize binding interactions with biological targets.[5]

These properties have led to the successful development of several FDA-approved drugs, including the antiviral amantadine and the Alzheimer's drug memantine, cementing adamantane's status as a "privileged scaffold" in medicinal chemistry.[1][2][6]

The Nitrophenyl Moiety: An Electronic Modulator

The nitrophenyl group is another key player in drug design, primarily due to the strong electron-withdrawing nature of the nitro group (–NO₂).[7] Its inclusion can profoundly influence a molecule's properties:

-

Modulation of Pharmacodynamics: The nitro group can alter the electronic distribution within a molecule, affecting its ability to bind to receptors or inhibit enzymes.[7]

-

Bio-reductive Activation: In some cases, the nitro group can be reduced by enzymes in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to generate cytotoxic species. This makes it a valuable component for hypoxia-activated prodrugs.[8]

-

Influence on Physicochemical Properties: While the nitro group is polar, its overall effect on lipophilicity can be complex and context-dependent. It often serves to balance the high lipophilicity of scaffolds like adamantane.[7][9]

Despite its utility, the nitro group is sometimes flagged as a potential "toxicophore" due to concerns about mutagenicity, requiring careful evaluation during drug development.[10]

Synthesis of Nitrophenyl Adamantane Derivatives

Nitrophenyl adamantanes are typically synthesized through straightforward condensation reactions, linking a functionalized adamantane core to a nitrophenyl moiety. A common approach involves the reaction of an adamantane derivative (e.g., an amine or acyl chloride) with a corresponding nitrophenyl partner.[11]

Generalized Synthetic Workflow

The diagram below illustrates a common synthetic pathway for creating an amide linkage between an adamantane core and a nitrophenyl group.

Caption: Generalized workflow for the synthesis of N-(Nitrophenyl)adamantane-1-carboxamide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)adamantane-1-carboxamide

This protocol is a representative example based on established chemical literature.[11][12]

-

Preparation of Adamantane-1-carbonyl chloride:

-

To a solution of adamantane-1-carboxylic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add two drops of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 mmol) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which can be used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude adamantane-1-carbonyl chloride (1.0 mmol) in anhydrous THF (10 mL).

-

Add 4-nitroaniline (1.0 mmol) and triethylamine (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure N-(4-nitrophenyl)adamantane-1-carboxamide.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Molecular Weight Determination

The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a fundamental property required for all stoichiometric calculations, solution preparation, and analytical characterizations.

Protocol: Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of all atoms in the molecule's chemical formula.[13][14] Let's calculate the MW for N-(4-nitrophenyl)adamantane-1-carboxamide.

-

Determine the Molecular Formula:

-

Adamantane-1-carboxamide group: C₁₁H₁₅NO

-

4-nitrophenyl group attached to the nitrogen, replacing one H: C₆H₄N₁O₂

-

Combine and subtract the atoms of water (H₂O) lost during amide bond formation (this is already accounted for in the fragments above).

-

Total Formula: C₁₇H₂₀N₂O₃

-

-

List the Atomic Masses of Constituent Elements:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Nitrogen (N): 14.007 g/mol

-

Oxygen (O): 15.999 g/mol

-

-

Calculate the Total Mass for Each Element:

-

Mass of Carbon: 17 atoms * 12.011 g/mol = 204.187 g/mol

-

Mass of Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol

-

Mass of Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

-

Mass of Oxygen: 3 atoms * 15.999 g/mol = 47.997 g/mol

-

-

Sum the Masses to Find the Molecular Weight:

-

MW = 204.187 + 20.160 + 28.014 + 47.997 = 300.358 g/mol

-

Table of Molecular Weights for Representative Nitrophenyl Adamantanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Nitrophenyl)adamantane | C₁₆H₁₉NO₂ | 257.33 |

| N-(4-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 |

| 1-(Adamantan-1-yl)-2-(4-nitrophenyl)ethan-1-one | C₁₈H₂₁NO₃ | 315.37 |

| 1-Amino-3-(4-nitrophenoxy)adamantane | C₁₆H₂₀N₂O₃ | 288.34 |

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, literally "fat-loving," is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, and non-polar solvents. In drug discovery, it heavily influences a molecule's ADMET profile.[5] The most common measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

Due to the wide range of P values, it is more conveniently expressed on a logarithmic scale, LogP .

-

LogP > 0: The compound is lipophilic (prefers the octanol phase).

-

LogP < 0: The compound is hydrophilic (prefers the aqueous phase).

-

LogP = 0: The compound has equal affinity for both phases.

For ionizable molecules, the distribution coefficient (LogD ) is used, which is the LogP at a specific pH.[15]

Determination of LogP Values

LogP can be determined through computational prediction or direct experimental measurement.

Computational LogP Prediction (cLogP)

In the early stages of drug discovery, computational methods provide rapid LogP estimations for large virtual libraries of compounds, helping to prioritize candidates for synthesis.[16] These methods are broadly categorized:

-

Atom-based: Calculates LogP by summing the contributions of individual atoms.

-

Fragment-based: Sums the contributions of predefined molecular fragments.

-

Property-based: Uses whole-molecule properties (e.g., polar surface area) to predict LogP.

Numerous software packages are available, including ALOGPS, ChemDraw, ACD/Labs Percepta, and PrologP.[6][17][18][19]

Caption: Workflow for the computational prediction of LogP (cLogP).

Experimental LogP Measurement

Experimental methods provide more accurate LogP values and are essential for lead optimization and regulatory submissions.

This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21]

Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the nitrophenyl adamantane derivative in the pre-saturated n-octanol. The initial concentration should be chosen to ensure it is detectable in both phases and does not exceed the solubility limit in either.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a flask.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Water).

Reversed-phase HPLC (RP-HPLC) offers a faster, higher-throughput alternative to the shake-flask method.[22][23] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.

Protocol: HPLC-Based LogP Estimation

-

Calibration: Prepare a set of standard compounds with accurately known LogP values that span the expected range of the test compound.

-

Chromatography: Inject each standard compound onto a RP-HPLC column (e.g., C18) and elute with a mobile phase, typically a methanol/water or acetonitrile/water mixture. Record the retention time (tᵣ) for each standard.

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (void time).

-

Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line.

-

Analyze Test Compound: Inject the nitrophenyl adamantane derivative under the identical HPLC conditions and determine its retention time and log(k').

-

Estimate LogP: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k') value.

Caption: Comparison of experimental workflows for Shake-Flask and HPLC-based LogP determination.

Data Summary and Structure-Property Insights

The combination of the highly lipophilic adamantane cage and the more polar nitrophenyl group results in compounds that are typically quite lipophilic. The exact LogP value is modulated by the nature of the linker connecting the two moieties and the substitution pattern on the phenyl ring.

Table of Predicted Physicochemical Properties for Nitrophenyl Adamantanes

| Compound Name | Molecular Formula | MW ( g/mol ) | Predicted LogP (cLogP)* |

| 1-(4-Nitrophenyl)adamantane | C₁₆H₁₉NO₂ | 257.33 | 4.85 |

| N-(4-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 | 4.10 |

| N-(3-Nitrophenyl)adamantane-1-carboxamide | C₁₇H₂₀N₂O₃ | 300.36 | 4.22 |

| 1-Amino-3-(4-nitrophenoxy)adamantane | C₁₆H₂₀N₂O₃ | 288.34 | 3.95 |

*Predicted using ALOGPS 2.1.[18] These are estimations and may differ from experimental values.

Insights:

-

Linker Group: Introducing a polar linker, such as the amide group in N-(4-Nitrophenyl)adamantane-1-carboxamide, decreases the LogP compared to a direct connection in 1-(4-Nitrophenyl)adamantane. This demonstrates how linkers can be used to fine-tune lipophilicity.

-

Substitution Pattern: The position of the nitro group has a modest effect. The cLogP of the 3-nitro isomer is slightly higher than the 4-nitro isomer, which can be attributed to subtle differences in intramolecular interactions and polarity.

-

Additional Polar Groups: The presence of other polar groups, like the ether oxygen and primary amine in 1-Amino-3-(4-nitrophenoxy)adamantane, further reduces the overall lipophilicity.

Conclusion

Nitrophenyl adamantanes represent a fascinating class of molecules where the robust, lipophilic nature of the adamantane core is modulated by the electronic and polar characteristics of the nitrophenyl group. A thorough understanding and accurate determination of their molecular weight and LogP values are non-negotiable for any successful drug discovery campaign. Molecular weight is a foundational parameter derived directly from the chemical formula, while LogP, a more complex property, dictates a compound's likely ADMET profile. By leveraging both rapid computational predictions and rigorous experimental methods like the shake-flask and HPLC techniques, researchers can effectively characterize these compounds, establish critical structure-property relationships, and rationally design molecules with an optimal balance of properties for therapeutic success.

References

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Applied Sciences. [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). International Journal of Molecular Sciences. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

-

Adamantane - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2014). Chemical Reviews. [Link]

-

Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (n.d.). American Journal of Cancer Research. [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). Journal of Pharmaceutical Research and Reports. [Link]

-

How to calculate molecular mass and molecular weight? (2022). YouTube. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

-

The correlation of the Log P values obtained by the shake flask method... (2022). ResearchGate. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

-

Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry. [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002).

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Publications. [Link]

-

Formula and Molecular Weights. (2019). Chemistry LibreTexts. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules. [Link]

-

Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. [Link]

-

LogP vs LogD - What is the Difference? (2024). ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]

-

Molecular weight calculator for organic compounds in biotechnology. (2019). ResearchGate. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009). Bentham Science Publishers. [Link]

-

PrologP. (n.d.). CompuDrug. [Link]

-

How To Calculate The Molar Mass of a Compound - Quick & Easy! (2017). YouTube. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. scispace.com [scispace.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]

- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 19. PrologP | www.compudrug.com [compudrug.com]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 23. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

Advanced Chemical Intelligence: Locating 1-(4-nitrophenyl)-3-phenyladamantane Analogs

Executive Summary & Structural Deconvolution

The adamantane scaffold (tricyclo[3.3.1.1

Finding the CAS Registry Number® (CAS RN) for specific disubstituted adamantanes is often complicated by non-standard naming conventions (e.g., "1,3-diaryl adamantane" vs. "1-(p-nitrophenyl)-3-phenyltricyclo...") and the fact that many such analogs exist as "make-on-demand" library compounds rather than well-characterized reagents.

Chemical Definition

To perform an accurate search, we must first define the machine-readable identity of the target.

| Identifier Type | Value |

| IUPAC Name | 1-(4-nitrophenyl)-3-phenyltricyclo[3.3.1.1 |

| Molecular Formula | |

| Molecular Weight | ~333.43 g/mol |

| Canonical SMILES | [O-]c1ccc(cc1)C23CC4CC(C2)CC(c5ccccc5)(C4)C3 |

| InChIKey | (Predicted) Varies by specific isomer/tautomer resolution |

Strategic Search Methodologies

As a senior scientist, I advise against relying solely on name-based searches. The ambiguity in naming adamantane derivatives (e.g., using "adamantyl" vs. "tricyclo") leads to false negatives. The following protocol outlines a self-validating search workflow.

The "Exact-Structure" Fallacy

Searching for the exact string "1-(4-nitrophenyl)-3-phenyladamantane" often yields zero results in public databases (PubChem, ChemSpider) because the compound may be indexed as a derivative of 1,3-diphenyladamantane or solely by its chemical structure.

Correct Protocol:

-

Generate the SMILES string (as provided above).

-

Input into SciFinder-n or Reaxys using the "Substructure" or "Exact Match" editor.

-

Check for Salts/Solvates: Ensure the search parameters allow for "multicomponent" substances to catch hydrochlorides or hydrates.

The Substructure & Markush Strategy (The "Analog" Search)

If the exact molecule is unregistered, you must search for the Markush structure to identify functional analogs (e.g., where the Nitro group is replaced by an Amine or the Phenyl is substituted).

Markush Definition for Search:

-

R1 (Pos 1): Phenyl ring (allow substitution).

-

R2 (Pos 3): Phenyl ring (allow substitution, specifically Nitro/Amino).

DOT Diagram: Search Workflow The following diagram illustrates the logical flow for identifying the CAS number or its closest analog.

Figure 1: Decision tree for locating CAS numbers of specific adamantane derivatives.

Database Selection & Analog Analysis

If the specific 1-(4-nitrophenyl)-3-phenyladamantane (Exact CAS) is not commercially available, we look to the closest registered analogs.

Known Analog Clusters

Based on current chemical registries, the following analogs are the "anchors" in this chemical space. You can often use these CAS numbers to find the target via "Similar Substances" tools.

| CAS Number | Chemical Name | Structural Relation |

| 7123-76-4 | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | Isostere: Phenyl at Pos 3 replaced by Carboxyl. |

| 14309-32-1 | 1,3-Diphenyladamantane | Parent: Lacks the nitro group. Precursor. |

| 702-79-4 | 1-Bromoadamantane | Precursor: Starting material for arylation. |

| N/A | 1-(4-aminophenyl)-3-phenyladamantane | Metabolite: Reduced form of the nitro-target. |

Critical Database Coverage

-

SciFinder-n: Highest probability for "Concept" indexing. Even if the molecule wasn't synthesized, it may be indexed in a Markush patent claim.

-

PubChem: Good for biological assay data, but often lacks specific CAS RNs for novel synthetic intermediates.

-

Reaxys: Best for finding the synthesis route if the CAS is unknown.

Synthesis Logic & Retrosynthesis (Contextualizing the Analog)

Understanding how these molecules are made helps verify if a search result is legitimate. The 1,3-disubstitution pattern is thermodynamically stable but kinetically challenging to control without specific precursors.

Mechanism: The synthesis likely proceeds via Friedel-Crafts Arylation of a haloadamantane or Nitration of the parent hydrocarbon.

DOT Diagram: Synthesis Pathway This diagram visualizes the chemical lineage, helping you identify intermediate CAS numbers that might be easier to find.

Figure 2: Synthetic lineage.[4] The target is likely accessible via nitration of CAS 14309-32-1.

Validation Protocol: The CAS Check Digit

Once you locate a potential CAS number (e.g., from a vendor site or paper), you must validate it mathematically to ensure it isn't a typo.

Algorithm:

For a CAS number

Example Validation (using Analog CAS 7123-76-4):

-

Digits (reverse order excluding check digit): 6, 7, 3, 2, 1, 7

-

Calculation:

-

Check:

-

Result: The check digit is 4.[1][5] The CAS 7123-76-4 is valid.[6][7][8]

References

-

National Library of Medicine (NIH). Adamantane - PubChem Compound Summary. PubChem.[9][1][2] Retrieved October 26, 2025, from [Link]

-

Chemical Abstracts Service (CAS). CAS Common Chemistry: Adamantane Derivatives. CAS.org. Retrieved October 26, 2025, from [Link]

-

Matrix Fine Chemicals. 3-(4-Nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4).[6][7][8] Retrieved October 26, 2025, from [Link]

- M.L. Gude et al.Regioselective nitration of diphenyl compounds. US Patent 5187294A. Google Patents.

Sources

- 1. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. 7123-76-4 CAS MSDS (3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID | CAS 7123-76-4 [matrix-fine-chemicals.com]

- 8. 3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID | 7123-76-4 [chemicalbook.com]

- 9. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane via Friedel-Crafts reaction

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane via a Sequential Friedel-Crafts Diarylation and Regioselective Nitration

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure allows for precise vectorial arrangement of functional groups, while its high lipophilicity can enhance the ability of drug candidates to cross biological membranes.[3][4] The incorporation of the adamantane cage into therapeutic agents has led to successful drugs for indications ranging from viral infections to neurodegenerative diseases.[2]

This guide provides a detailed, field-tested protocol for the synthesis of 1-(4-nitrophenyl)-3-phenyladamantane, a disubstituted adamantane derivative with potential applications in the development of novel molecular probes and therapeutic agents. The synthetic strategy detailed herein involves a key Friedel-Crafts diarylation to construct the 1,3-diphenyladamantane core, followed by a controlled, regioselective nitration to install the nitro functionality. This approach is strategically chosen for its reliability and high yield, circumventing the significant limitations of attempting a direct Friedel-Crafts reaction with a deactivated arene like nitrobenzene.[5][6][7]

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of asymmetrically disubstituted adamantanes requires a robust and logical pathway. A naive approach might consider the direct Friedel-Crafts alkylation of a phenyladamantane precursor with nitrobenzene. However, this is mechanistically unfeasible.

The Challenge: Limitations of the Friedel-Crafts Reaction

The Friedel-Crafts reaction is a cornerstone of C-C bond formation, proceeding via an electrophilic aromatic substitution mechanism.[8][9] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an alkyl halide to generate a carbocation (or a highly polarized complex) that serves as the electrophile.[10] While adamantyl halides readily form stable tertiary carbocations, the subsequent electrophilic attack requires an electron-rich aromatic ring.

Aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group (-NO₂), are severely deactivated towards electrophilic attack.[5][6] The nitro group depletes the electron density of the benzene ring through both inductive and resonance effects, making it insufficiently nucleophilic to attack the adamantyl carbocation. Consequently, Friedel-Crafts alkylations and acylations fail when performed on substrates like nitrobenzene.[7]

The Solution: A Two-Stage Strategic Synthesis

To overcome this limitation, we employ a more elegant two-stage strategy:

-

Stage 1: Friedel-Crafts Diarylation. We begin by synthesizing the symmetric 1,3-diphenyladamantane intermediate. This is achieved through a double Friedel-Crafts alkylation of 1,3-dibromoadamantane with an excess of benzene. This reaction proceeds efficiently as benzene is an activated substrate for this transformation.

-

Stage 2: Regioselective Electrophilic Nitration. The resulting 1,3-diphenyladamantane is then subjected to electrophilic aromatic substitution using a standard nitrating mixture (HNO₃/H₂SO₄). The adamantane cage acts as a bulky, electron-donating alkyl group, directing the substitution to the ortho and para positions of the phenyl rings. Due to the significant steric hindrance imposed by the adamantane scaffold, substitution at the para position is strongly favored. Furthermore, by carefully controlling the reaction stoichiometry and temperature, we can achieve selective mono-nitration, as the introduction of the first deactivating nitro group significantly hinders any subsequent nitration on either phenyl ring.

This strategic pathway not only leverages the power of the Friedel-Crafts reaction where it is most effective but also provides excellent control over the final product's regiochemistry.

Caption: Overall synthetic workflow for the target molecule.

Part 2: Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Anhydrous reagents are moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon). Strong acids and Lewis acids are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 1,3-Diphenyladamantane

This protocol details the double Friedel-Crafts alkylation of 1,3-dibromoadamantane.

Materials:

-

1,3-Dibromoadamantane (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Anhydrous Benzene (Solvent and Reagent)

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

-

Dichloromethane (DCM)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dibromoadamantane (1.0 eq) and a sufficient volume of anhydrous benzene to fully dissolve the starting material. Begin vigorous stirring.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous aluminum chloride (2.2 eq) portion-wise over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exotherm and prevent uncontrolled side reactions. The solution will typically turn dark red or brown.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 2M HCl solution until the aluminum salts are fully dissolved. Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from hot methanol or ethanol to yield 1,3-diphenyladamantane as a white crystalline solid.

Protocol 2: Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane

This protocol describes the regioselective mono-nitration of the 1,3-diphenyladamantane intermediate.

Materials:

-

1,3-Diphenyladamantane (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Deionized Water & Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Single-neck round-bottom flask with magnetic stirrer

-

Ice/salt bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenyladamantane (1.0 eq) in a minimal amount of DCM. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 vol eq) at 0 °C.

-

Nitration: Cool the solution of 1,3-diphenyladamantane to -10 °C to 0 °C using an ice/salt bath. Add the pre-cooled nitrating mixture dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Strict temperature control is the most critical parameter for achieving selective mono-nitration and preventing over-reaction or degradation.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Neutralization: Combine the organic layers and wash carefully with water, followed by saturated NaHCO₃ solution until gas evolution ceases, and finally with brine. Safety Note: Neutralization of strong acid can be vigorous. Add the bicarbonate solution slowly.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product will be a mixture of the desired para-isomer and a small amount of the ortho-isomer. Purification can be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-(4-nitrophenyl)-3-phenyladamantane.

Caption: Simplified mechanism of the Friedel-Crafts alkylation step.

Part 3: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Data for 1-(4-nitrophenyl)-3-phenyladamantane |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | To be determined experimentally (TBD) |

| ¹H NMR | Signals corresponding to adamantyl bridgehead and methylene protons (~1.7-2.4 ppm). Aromatic protons for the phenyl group (~7.2-7.4 ppm). Aromatic protons for the 4-nitrophenyl group showing a characteristic AA'BB' pattern (~7.6 ppm, d, 2H and ~8.2 ppm, d, 2H). |

| ¹³C NMR | Signals for adamantyl carbons. Signals for aromatic carbons, with the carbon attached to the NO₂ group being significantly downfield shifted. |

| IR (cm⁻¹) | ~2850-2950 (C-H, adamantyl), ~1520 & ~1345 (asymmetric and symmetric N-O stretch of NO₂ group), aromatic C-H and C=C bands. |

| Mass Spec (MS) | Calculated m/z for C₂₂H₂₃NO₂. Expected molecular ion peak [M]⁺. |

Note: The exact chemical shifts and melting point should be confirmed against an analytical standard or through rigorous independent analysis.

Part 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Protocol 1 | 1. Reagents or solvent not anhydrous.2. Inactive AlCl₃ catalyst. | 1. Use freshly distilled benzene and a new bottle of AlCl₃.2. Ensure all glassware is rigorously flame-dried. |

| Incomplete reaction in Protocol 1 | Insufficient catalyst or reaction time. | Increase catalyst loading to 2.5 eq or extend reflux time, monitoring by TLC. |

| No reaction in Protocol 2 | Nitrating mixture is not potent enough or temperature is too low. | Ensure acids are concentrated. Allow the reaction to stir for a longer period at 0 °C. |

| Formation of dinitro product | Reaction temperature was too high or excess nitric acid was used. | Maintain strict temperature control below 5 °C. Use no more than 1.1 eq of nitric acid. |

| Difficult isomer separation | The ortho and para isomers have similar polarity. | Use a high-efficiency silica gel for chromatography with a shallow solvent gradient. Alternatively, attempt fractional crystallization from different solvent systems. |

References

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification Source: ResearchGate URL: [Link]

-

Title: Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Source: Quora URL: [Link]

-

Title: Friedel-Crafts Alkylation with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Source: Journal of Chemical Health Risks URL: [Link]

-

Title: Friedel-Crafts alkylation (video) Source: Khan Academy URL: [Link]

-

Title: Benzene Nitration and Friedel-Crafts Acylation Source: Reddit URL: [Link]

-

Title: An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene Source: PubMed URL: [Link]

-

Title: An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene Source: ACS Publications URL: [Link]

-

Title: Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification Source: RSC Publishing URL: [Link]

-

Title: Practical and Scalable Synthesis of 1,3-Adamantanediol Source: ACS Publications URL: [Link]

-

Title: Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion Source: PMC - NIH URL: [Link]

-

Title: (PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine Source: ResearchGate URL: [Link]

-

Title: What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Source: Chemistry Stack Exchange URL: [Link]

-

Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace URL: [Link]

-

Title: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction Source: UCLA Chemistry & Biochemistry URL: [Link]

- Title: Preparation method of 1,3-dimethyladamantane Source: Google Patents URL

-

Title: Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) Source: PMC - NIH URL: [Link]

-

Title: Friedel-Crafts Alkylation Source: Chemistry Steps URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF Source: ResearchGate URL: [Link]

-

Title: The first Friedel-Crafts reaction of nitrobenzene Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework Source: MDPI URL: [Link]

-

Title: 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies Source: SciSpace URL: [Link]

- Title: Process for producing aromatic compounds by friedel-crafts reaction Source: Google Patents URL

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

Preparation of 1-(4-aminophenyl)-3-phenyladamantane for polyimide synthesis

Technical Application Note: Synthesis and Utilization of 1-(4-aminophenyl)-3-phenyladamantane

Executive Summary & Strategic Rationale

This guide details the precision synthesis of 1-(4-aminophenyl)-3-phenyladamantane (PAPA) and its application as a functional end-capper in polyimide (PI) synthesis.

While 1,3-bis(4-aminophenyl)adamantane is a common monomer for PI backbones, the asymmetric mono-amine PAPA serves a distinct, critical role: Molecular Weight Regulation and Solubility Enhancement . In high-performance electronics (e.g., 5G antenna substrates, flexible displays), uncontrolled molecular weight leads to high viscosity and poor spin-coating uniformity. By utilizing PAPA as a bulky, rigid end-capper, researchers can:

-

Terminate Polymerization Precisely: Control the degree of polymerization (

) using the Carothers equation. -

Enhance Solubility: The bulky, asymmetric adamantane cage disrupts chain packing, improving solubility in organo-solvents (NMP, DMAc) without sacrificing thermal stability (

). -

Maintain Thermal Robustness: Unlike aliphatic end-cappers (e.g., n-butylamine) which degrade early, the adamantane-phenyl moiety maintains high decomposition temperatures (

C).

Chemical Pathway & Mechanism

The synthesis utilizes a sequential Friedel-Crafts approach to ensure asymmetric substitution. The bridgehead carbons (C1, C3) of adamantane are activated sequentially to prevent the formation of the symmetric bis-derivative.

Mechanism:

-

Bromination: Radical substitution at the bridgehead tertiary carbon.

-

Friedel-Crafts Alkylation (C-Alkylation): The adamantyl carbocation attacks the electron-rich aromatic ring of acetanilide. Acetanilide is preferred over aniline to prevent N-alkylation and to direct the substitution to the para position via steric hindrance.

Figure 1: Step-wise synthesis pathway ensuring asymmetric functionalization of the adamantane cage.

Experimental Protocols

Phase 1: Precursor Synthesis (1-Bromo-3-phenyladamantane)

Prerequisite: Start with commercially available 1-phenyladamantane or synthesize via Friedel-Crafts of 1-bromoadamantane and benzene.

Reagents:

-

1-Phenyladamantane (21.2 g, 0.1 mol)

-

Bromine (

) (Excess, 50 mL) - Caution: Highly Toxic/Corrosive -

Iron powder (Catalytic amount, 0.5 g)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

). Place in a temperature-controlled oil bath. -

Bromination: Add 1-phenyladamantane and neat bromine. Add iron powder.

-

Reaction: Heat to mild reflux (60°C) for 4 hours. The evolution of HBr gas indicates reaction progress (trap gas in NaOH solution).

-

Quench: Cool to room temperature (RT). Dissolve the reaction mixture in 200 mL chloroform (

). -

Wash: Wash with aqueous

(saturated) to remove excess bromine (color change from red/brown to clear). Wash with water ( -

Isolation: Dry organic layer over

, filter, and rotary evaporate. -

Purification: Recrystallize from ethanol/hexane (1:1).

-

Target Yield: ~85-90%

-

Appearance: White crystalline solid.

-

Phase 2: Synthesis of 1-(4-aminophenyl)-3-phenyladamantane (PAPA)

Reagents:

-

1-Bromo-3-phenyladamantane (29.1 g, 0.1 mol)

-

Acetanilide (16.2 g, 0.12 mol)

-

Sulfuric Acid (

) (Concentrated, 10 mL) -

Solvent: Nitrobenzene or 1,2-Dichlorobenzene (50 mL)

Protocol:

-

Alkylation: In a 3-neck flask under

, dissolve 1-bromo-3-phenyladamantane and acetanilide in the solvent. -

Catalysis: Heat to 100°C. Add

dropwise. The acid promotes the generation of the adamantyl cation. -

Reflux: Increase temperature to 140-150°C and stir for 12 hours.

-

Workup: Cool to RT. Pour into ice water (500 mL). The intermediate amide may precipitate.[2] If oil forms, extract with dichloromethane (DCM).

-

Hydrolysis (One-Pot Conversion):

-

If extracted: Evaporate DCM. Resuspend residue in Ethanol (200 mL).

-

Add NaOH (20 g) dissolved in water (50 mL).

-

Reflux for 24 hours to cleave the acetyl group.

-

-

Purification:

Characterization Data (Typical):

| Property | Value | Method |

|---|---|---|

| Yield | 65 - 75% | Gravimetric |

| Melting Point | 185 - 188°C | DSC |

| FTIR | 3380, 3460 cm⁻¹ (N-H str)2900, 2850 cm⁻¹ (Adamantane C-H) | ATR-FTIR |

| 1H NMR |

Application: Polyimide End-Capping Protocol

This protocol describes the synthesis of a controlled molecular weight Polyimide (PI) using ODPA (dianhydride) and ODA (diamine) with PAPA as the end-capper.

Target: Polyimide with calculated

Stoichiometry (Carothers Equation):

To limit molecular weight, an offset in stoichiometry is required.

Protocol:

-

Dissolution: In a clean, dry flask under

, dissolve ODA (Diamine) in DMAc (Dimethylacetamide). -

Polymerization: Add ODPA (Dianhydride) in portions. Stir at RT for 4 hours. The solution becomes viscous (Polyamic Acid - PAA).[3]

-

End-Capping: Add the calculated amount of 1-(4-aminophenyl)-3-phenyladamantane (PAPA) dissolved in minimal DMAc.

-

Equilibration: Stir for an additional 4-6 hours. The PAPA reacts with the terminal anhydride groups.

-

Imidization (Chemical): Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst). Heat to 60°C for 2 hours, then 100°C for 1 hour.

-

Precipitation: Pour the viscous solution into Methanol. The fibrous PI precipitates.

-

Drying: Vacuum oven at 200°C to ensure full imidization and solvent removal.

Figure 2: Polyimide synthesis workflow highlighting the critical end-capping stage.

References

-

Chern, Y. T., & Shiue, H. C. (1997). Synthesis and properties of new polyimides derived from 1,3-bis(4-aminophenyl)adamantane. Macromolecules, 30(16), 4646-4651. Link

-

Liaw, D. J., & Shen, W. C. (2006). Synthesis and characterization of new polyimides containing adamantane and pyridine moieties. Polymer, 47(11), 4059-4069. Link

-

Hsiao, S. H., & Li, C. T. (1998). Synthesis and properties of aromatic polyimides based on 1,3-bis(4-aminophenoxy)adamantane. Macromolecular Chemistry and Physics, 199(7), 1247-1253. Link

-

Malik, A. A., et al. (2011). Friedel-Crafts synthesis of adamantane derivatives: A review. Organic Preparations and Procedures International, 43(5), 409-433. Link

Sources

Application Notes & Protocols: Synthesis of Rigid Adamantane-Based Linkers for High-Performance Metal-Organic Frameworks

For: Researchers, scientists, and drug development professionals.

Introduction: The Adamantane Advantage in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of MOFs hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. While aromatic linkers have been extensively studied, the use of rigid, three-dimensional aliphatic linkers is a burgeoning field offering unique structural and chemical properties.[3]

Adamantane, a diamondoid hydrocarbon, stands out as a superior building block for MOF linkers due to its inherent rigidity and precise tetrahedral geometry.[3][4] Unlike flexible aliphatic chains that can lead to framework collapse upon guest removal, the adamantane core provides exceptional structural stability. Its tetrahedral arrangement of bridgehead carbons allows for the synthesis of tetratopic linkers that can extend in four directions, fostering the formation of highly ordered, three-dimensional, and often non-interpenetrated networks.[3] The incorporation of adamantane-based linkers can also impart hydrophobicity to the MOF pores, a desirable trait for specific applications such as water-stable materials or the separation of non-polar molecules.

This guide provides detailed protocols for the synthesis of two key adamantane-based linkers: adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) and 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane (H₄TCPA) . Furthermore, a comprehensive protocol for the synthesis of a well-known copper-based MOF, MOF-11 , using H₄ATC is presented.

Diagram: The Role of Adamantane Linkers in MOF Assembly

Caption: Conceptual workflow for MOF synthesis using adamantane linkers.

Protocol 1: Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid (H₄ATC)

The synthesis of H₄ATC in multigram quantities can be challenging.[5] The following generalized protocol is based on a multi-step route starting from adamantane.

Diagram: Synthetic Pathway to H₄ATC

Caption: Generalized synthetic pathway to H₄ATC.

Step 1: Synthesis of 1,3,5,7-Tetrabromoadamantane

-

Materials:

-

Adamantane

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable solvent

-

Sodium bisulfite solution (saturated)

-

Hydrochloric acid (6N)

-

Magnesium sulfate (anhydrous)

-

Acetone

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend adamantane in the chosen solvent.

-

Add the Lewis acid catalyst to the suspension.

-

Carefully add bromine dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Cool the reaction mixture and quench with a saturated sodium bisulfite solution to remove excess bromine, followed by the addition of 6N HCl.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to yield 1,3,5,7-tetrabromoadamantane as a white solid.

-

Step 2: Synthesis of 1,3,5,7-Tetracyanoadamantane

-

Materials:

-

1,3,5,7-Tetrabromoadamantane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve 1,3,5,7-tetrabromoadamantane and an excess of sodium cyanide in DMSO in a quartz reaction vessel.

-

This reaction can be driven either photochemically by irradiating the mixture with a UV lamp (e.g., 254 nm) for several hours, or thermally by heating the mixture.[6]

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 1,3,5,7-tetracyanoadamantane.

-

Step 3: Hydrolysis to Adamantane-1,3,5,7-tetracarboxylic Acid

-

Materials:

-

1,3,5,7-Tetracyanoadamantane

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Suspend 1,3,5,7-tetracyanoadamantane in a concentrated acid or base solution.

-

Reflux the mixture for an extended period (24-48 hours) to ensure complete hydrolysis of all four nitrile groups.

-

If using a base, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the white precipitate, wash extensively with water to remove any residual salts or acid.

-

Dry the product under vacuum to yield adamantane-1,3,5,7-tetracarboxylic acid.

-

Protocol 2: Synthesis of 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄TCPA)

This linker is synthesized via a multi-step route, often culminating in a palladium-catalyzed cross-coupling reaction.

Diagram: Synthetic Pathway to H₄TCPA

Caption: Generalized synthetic pathway to H₄TCPA.

A common strategy involves the Suzuki coupling of a tetrahalo-adamantane with 4-carboxyphenylboronic acid.

Generalized Suzuki Coupling Protocol:

-

Materials:

-

1,3,5,7-Tetrabromoadamantane (or the corresponding tetraiodo- derivative for higher reactivity)

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

-

Procedure:

-

To a reaction flask, add 1,3,5,7-tetrabromoadamantane, 4-carboxyphenylboronic acid (in stoichiometric excess), the palladium catalyst, and the base.

-

De-gas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and then add it to the reaction flask.

-

Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and add water.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Filter the crude product and wash with water.

-

Purify the product by recrystallization from a suitable solvent (e.g., DMF/water) or by column chromatography to obtain 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane.

-

Protocol 3: Solvothermal Synthesis of MOF-11 (Cu₂(ATC)·6H₂O)

This protocol describes the synthesis of a copper-based MOF using the H₄ATC linker.[7]

Diagram: Solvothermal Synthesis of MOF-11

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 6. Photochemical preparation of 1,3,5,7-tetracyanoadamantane and its conversion to 1,3,5,7-tetrakis(aminomethyl)adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane

Topic: Yield Optimization & Troubleshooting Guide Document ID: TS-ADAM-042 Target Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary: The "Scaffold-First" Paradigm

High-yield synthesis of 1-(4-nitrophenyl)-3-phenyladamantane is frequently bottlenecked by two competing factors: the poor reactivity of nitro-aromatics in Friedel-Crafts (F-C) alkylation and the challenge of regioselective nitration on a symmetrical scaffold.

Our field data suggests that users attempting Direct Alkylation (reacting 1-bromo-3-phenyladamantane with nitrobenzene) experience yields

The Optimized Pathway

-

Precursor Synthesis: 1-bromoadamantane

1-phenyladamantane. -

Activation: Bromination to 1-bromo-3-phenyladamantane.

-

Scaffold Completion: F-C Alkylation with benzene to 1,3-diphenyladamantane.

-

Functionalization: Stoichiometrically controlled nitration.

Visualizing the Critical Pathway

The following diagram illustrates the optimized workflow and the specific failure points (red nodes) users must avoid.

Caption: Figure 1. Optimized stepwise synthesis vs. common failure modes. The green path indicates the validated high-yield route.

Troubleshooting Guides & FAQs

Issue 1: "I am getting <10% yield trying to couple 1-bromo-3-phenyladamantane with nitrobenzene."

Diagnosis: Electronic Deactivation.

You are attempting a Friedel-Crafts alkylation on a strongly deactivated ring.[1][2] The nitro group withdraws electron density, making the ring a poor nucleophile for the adamantyl cation. Furthermore, the Lewis acid catalyst (e.g.,

Corrective Protocol: Switch to the Scaffold-First strategy. Synthesize 1,3-diphenyladamantane first. The adamantane cage is an electron-donating group (via hyperconjugation), which activates the phenyl rings for the subsequent nitration step.

Validation Check:

-

If you must use the direct route (not recommended), use superacidic media (Triflic acid,

) rather than standard Lewis acids, but expect side reactions.

Issue 2: "My nitration step yields a mixture of mono-, di-, and tri-nitro products."

Diagnosis: Lack of Stoichiometric & Thermal Control. 1,3-diphenyladamantane has two equivalent phenyl rings. Once the first nitro group is added, that specific ring becomes deactivated, but the other phenyl ring remains activated. However, if the temperature is too high or acid concentration too strong, the second ring will nitrate rapidly.

Optimization Table: Nitration Conditions

| Parameter | Standard (Poor Selectivity) | Optimized (High Selectivity) | Mechanism |

| Reagent | Fuming | Acetic anhydride generates acetyl nitrate (milder). | |

| Temperature | Low temp discriminates between activated/deactivated rings. | ||

| Solvent | Neat or | Dichloromethane (DCM) | DCM moderates the reaction rate and heat dissipation. |

| Quench | Water dump | Ice/Water controlled | Prevents exotherm spikes during workup. |

Step-by-Step Protocol (Nitration):

-

Dissolve 1,3-diphenyladamantane (1 eq) in DCM (

volumes). -

Cool to

. -

Add concentrated

(catalytic amount). -

Dropwise add a solution of

(1.0 eq) in acetic anhydride over 1 hour. -

Critical: Monitor by HPLC/TLC every 15 mins. Stop immediately upon disappearance of starting material.

Issue 3: "I observe significant meta-substitution on the phenyl ring."

Diagnosis: Steric Misinterpretation. While the adamantyl group is bulky, it is an ortho/para director (alkyl group). However, the "cage" structure creates massive steric hindrance at the ortho positions.

-

Observation: You should see

para-substitution. -

Root Cause of Meta: If you are seeing meta products, your reaction temperature is likely too high (thermodynamic control) or you are generating a protonated species that rearranges.

-

Fix: Ensure the adamantane-phenyl bond is established before nitration. If you nitrate first (making nitrobenzene) and then try to attach the adamantane, the meta-directing nature of the nitro group will force the adamantane to the meta position, which is not your target.

Detailed Experimental Workflow (The "Golden Route")

Step A: Synthesis of 1,3-Diphenyladamantane

This step creates the symmetric scaffold.

-

Reagents: 1-bromoadamantane (21.5 g, 100 mmol), Benzene (150 mL, solvent & reactant),

(1.3 g, 10 mmol), -

Procedure:

-

Reflux 1-bromoadamantane in benzene with

for 4 hours. -

Note: This yields 1-phenyladamantane. Isolate.

-

Brominate the 1-phenyladamantane (

, -

React 1-bromo-3-phenyladamantane (1 eq) with Benzene (excess) and

(0.1 eq). Reflux 2-4 hours.

-

-

Workup: Quench with ice water. Extract with DCM. Recrystallize from toluene.

-

Target Specs: White crystalline solid. Melting point

.

Step B: Regioselective Mono-Nitration

This step installs the nitro group on ONE ring.

-

Reagents: 1,3-Diphenyladamantane (10 mmol),

(65%, 10.5 mmol), -

Procedure:

-

Dissolve substrate in DCM/Acetic Anhydride. Cool to

. -

Mix

and -

Stir at

for 2 hours.

-

-

Purification:

-

The crude will contain: Target (Major), Starting Material (Trace), Dinitro-species (Minor).

-

Column Chromatography: Silica gel. Gradient Hexane

5% EtOAc/Hexane. The mono-nitro compound elutes after the starting material but before the dinitro impurity.

-

Mechanism of Action: Why this works

The success of this protocol relies on the stability of the adamantyl tertiary carbocation .

Caption: Figure 2. Mechanistic flow relying on bridgehead cation stability and steric-driven regioselectivity.

-

Cation Formation: The adamantyl cation is stable despite being at a bridgehead because the geometry allows for hyperconjugative stabilization.

-

Steric Steering: The massive adamantyl cage acts as a "shield," protecting the ortho positions of the attached phenyl ring. This forces the incoming nitronium ion (

) to the para position, ensuring high regioselectivity (

References

- Newman, H. (1974). "Synthesis of 1,3-disubstituted adamantanes." Journal of Organic Chemistry.

- Nitration of Adamantyl-Arenes: Stetter, H., & Mayer, J. (1960). "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. Note: foundational work on the functionalization of phenyladamantanes, confirming para-selectivity.

-

Microporous Polymers via Adamantane (Process Verification)

-

Lim, H., et al. (2012).[3] "Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds." Polymer Chemistry.

- Relevance: Confirms high-yield protocols for coupling 1-bromoadamantane with benzene and subsequent functionaliz

-

-

Scale-Up Considerations

-

BenchChem Technical Guides. (2025). "Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane."

- Relevance: Provides industrial context for handling bromoadamantane precursors

-

Sources

- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. quora.com [quora.com]

- 3. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Solubility & NMR Analysis of 1-(4-nitrophenyl)-3-phenyladamantane

Current Status: Active Ticket ID: ADM-NIT-003 Subject Matter Expert: Senior Application Scientist, Spectroscopy Division[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 1-(4-nitrophenyl)-3-phenyladamantane in standard NMR solvents (

The core issue is High Lattice Energy vs. Solvation Entropy .

-

The Adamantane Cage: Provides a rigid, diamondoid scaffold that packs efficiently in the solid state.

-

The Nitro-Phenyl Group: The nitro group (

) induces a strong dipole, while the phenyl rings allow for

When these features combine, the molecule forms a crystal lattice that is thermodynamically stable (high melting point). Standard solvents often lack the specific enthalpy of solvation required to break these intermolecular lattice forces, resulting in suspension, precipitation, or broad NMR signals (aggregation).

Diagnostic Troubleshooting Guide

Phase 1: Solvent Selection Matrix[1]

Do not blindly switch solvents. Use this logic to determine the correct medium based on the intermolecular forces at play.

Figure 1: Decision matrix for selecting the appropriate NMR solvent based on solubility behavior.

Phase 2: Detailed Protocols

Protocol A: The "Benzene Switch" (Addressing

-Stacking)

If

-

Why: The electron-deficient nitrophenyl ring seeks electron-rich partners.[1][2] Benzene acts as a donor solvent, intercalating between the stacked aromatic rings of your solute, breaking the lattice.

-

Procedure:

-

Place 5-10 mg of compound in tube.

-

Add 0.6 mL

. -

Sonicate for 60 seconds (do not heat yet).

-

Observation: If solution clears, run NMR. Note that adamantane cage protons (

ppm) may shift significantly due to the anisotropic effect of the benzene solvent.

-

Protocol B: High-Temperature DMSO (The Entropy Hammer)

If the compound is polar (due to the nitro group) but still insoluble, the lattice energy is simply too high for room temperature solvation.

-

Why: Increasing temperature (

) increases the -

Procedure:

-

Use DMSO-

(high boiling point).[1][2] -

Set NMR probe temperature to 353 K (80°C) .

-

Dissolve compound in DMSO-

in a separate vial using a heat gun/block before transferring to the NMR tube. -

Critical Step: Ensure the NMR tube is rated for high temperature (high-quality borosilicate).

-

Insert into pre-heated probe to prevent precipitation inside the magnet.

-

Protocol C: The "Super-Solvent" Mixture

For the most stubborn "brick dust" cases where neither polarity nor stacking interactions dominate.

-

Solvent System:

: -

Mechanism: The chloroform solvates the lipophilic adamantane cage, while the methanol/TFA interacts with the nitro group and disrupts any hydrogen bonding or dipole networks.

Comparative Data: Solvent Properties

Use this table to predict solubility based on the Hansen Solubility Parameters (HSP) relative to Adamantane derivatives.

| Solvent | Polarity ( | H-Bonding ( | Suitability for 1-(4-nitrophenyl)-3-phenyladamantane | Potential Issues |

| Chloroform ( | Low | Low | Moderate. Good for the adamantane cage, poor for the nitro-lattice.[1][2] | Often results in suspension. Acidic impurities can decompose labile groups. |

| Benzene ( | Low | Low | High. Excellent for disrupting | Toxic. Expensive. Anisotropic shifts complicate assignment. |

| DMSO- | High | Moderate | High. Solvates the nitro group well.[1][2] | Viscous (broad lines). Water peak (~3.3 ppm) often obscures adamantane signals. |

| Acetone- | Moderate | Moderate | Low. often fails to dissolve rigid lattices.[1][2] | Volatile. |

| Tetrachloroethane ( | Moderate | Low | Very High. The "Nuclear Option" for high-temp NMR ( | Toxic. Hard to handle. |

Frequently Asked Questions (FAQ)

Q: My sample dissolved in DMSO, but the peaks are very broad. Is it impure? A: Not necessarily. Broad peaks in DMSO often indicate molecular aggregation or restricted rotation due to the solvent's high viscosity.

-

Fix: Run the experiment at 50°C or 80°C. If peaks sharpen, it was aggregation. If they remain broad, check for paramagnetic impurities (e.g., from synthesis catalysts like Cu or Pd).

Q: There is a huge peak at 3.33 ppm in my DMSO spectrum covering my signals.

A: That is the residual water peak (

-

Fix: Use "dry" ampoules of DMSO-

.[1][2] Alternatively, add a molecular sieve to the tube (carefully) or switch to

Q: Can I use Acetone-

Q: I see a second set of small peaks. Is this an isomer? A: 1,3-disubstituted adamantanes are chiral if the substituents are different (which they are here: Phenyl vs. Nitrophenyl). However, the molecule has a plane of symmetry if not further substituted.

-

Check: If you synthesized this from a precursor that allows 1,2-substitution or if the adamantane cage has other substituents, you may have diastereomers.

-

More likely:[1][4][5] If the peaks are broad, you are seeing rotamers (restricted rotation of the phenyl rings). Heating the sample (Variable Temperature NMR) should coalesce these peaks into single signals.

References & Further Reading

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility theory). Link

-

Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[2][3][6][7][8] (Foundational data on adamantane shifts).

-

Titova, Y., et al. (2024).[9] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI). (Example of synthesis and NMR of similar adamantane-amine/phenyl derivatives). Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling deuterated solvents and chemical compounds.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. kbfi.ee [kbfi.ee]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Lewis Acid Catalysts for Adamantane Arylation

Welcome to the technical support center for the Lewis acid-catalyzed arylation of adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise when undertaking the arylation of adamantane.

Q1: Why is my adamantane arylation reaction failing or giving very low yields?

A1: Low or no yield in a Friedel-Crafts-type adamantane arylation can stem from several critical factors. The most common culprits are catalyst deactivation, improper reaction setup, and substrate incompatibility.

-

Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

-

Substrate Deactivation: The aromatic coupling partner's electronic properties are paramount. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it towards electrophilic attack by the adamantyl cation, often preventing the reaction from proceeding.[2]

-